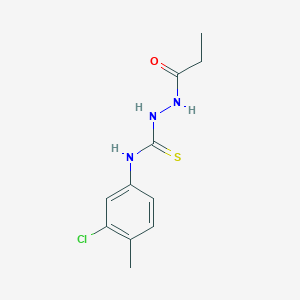
N-(3-chloro-4-methylphenyl)-2-propionylhydrazinecarbothioamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(3-chloro-4-methylphenyl)-2-propionylhydrazinecarbothioamide, also known as CPTH, is a chemical compound that has gained significant interest in scientific research due to its potential therapeutic applications. CPTH is a small molecule inhibitor that has been shown to have anti-cancer, anti-inflammatory, and anti-viral properties.
Mecanismo De Acción
N-(3-chloro-4-methylphenyl)-2-propionylhydrazinecarbothioamide works by inhibiting the activity of enzymes such as HATs and NF-κB. HATs are enzymes that add acetyl groups to histones, which are proteins that package DNA in the nucleus. This process, known as histone acetylation, promotes the growth and survival of cancer cells. By inhibiting HAT activity, N-(3-chloro-4-methylphenyl)-2-propionylhydrazinecarbothioamide can prevent the growth and survival of cancer cells. NF-κB is a transcription factor that plays a key role in inflammation. By inhibiting NF-κB activity, N-(3-chloro-4-methylphenyl)-2-propionylhydrazinecarbothioamide can reduce inflammation.
Biochemical and Physiological Effects:
N-(3-chloro-4-methylphenyl)-2-propionylhydrazinecarbothioamide has been shown to have a variety of biochemical and physiological effects. In cancer cells, N-(3-chloro-4-methylphenyl)-2-propionylhydrazinecarbothioamide has been shown to induce cell death and inhibit the growth and survival of cancer cells. Inflammatory cells, such as macrophages, produce cytokines that promote inflammation. N-(3-chloro-4-methylphenyl)-2-propionylhydrazinecarbothioamide has been shown to inhibit the production of cytokines by these cells, which can reduce inflammation. Additionally, N-(3-chloro-4-methylphenyl)-2-propionylhydrazinecarbothioamide has been shown to inhibit the replication of the hepatitis C virus.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using N-(3-chloro-4-methylphenyl)-2-propionylhydrazinecarbothioamide in lab experiments is its specificity. N-(3-chloro-4-methylphenyl)-2-propionylhydrazinecarbothioamide targets specific enzymes and transcription factors, which can help researchers understand the underlying mechanisms of diseases such as cancer and inflammation. Additionally, N-(3-chloro-4-methylphenyl)-2-propionylhydrazinecarbothioamide has been shown to have low toxicity in animal studies, which makes it a promising candidate for further research.
One limitation of using N-(3-chloro-4-methylphenyl)-2-propionylhydrazinecarbothioamide in lab experiments is its solubility. N-(3-chloro-4-methylphenyl)-2-propionylhydrazinecarbothioamide has low solubility in water, which can make it difficult to administer in animal studies. Additionally, N-(3-chloro-4-methylphenyl)-2-propionylhydrazinecarbothioamide has a short half-life in vivo, which can limit its effectiveness as a therapeutic agent.
Direcciones Futuras
There are several future directions for N-(3-chloro-4-methylphenyl)-2-propionylhydrazinecarbothioamide research. One area of interest is the development of more potent derivatives of N-(3-chloro-4-methylphenyl)-2-propionylhydrazinecarbothioamide. Another area of interest is the use of N-(3-chloro-4-methylphenyl)-2-propionylhydrazinecarbothioamide in combination with other anti-cancer or anti-inflammatory agents to enhance its effectiveness. Additionally, further research is needed to understand the underlying mechanisms of N-(3-chloro-4-methylphenyl)-2-propionylhydrazinecarbothioamide's anti-viral properties and its potential use in treating viral infections.
Métodos De Síntesis
The synthesis of N-(3-chloro-4-methylphenyl)-2-propionylhydrazinecarbothioamide involves the reaction of 4-chloro-3-methylbenzoyl chloride with thiosemicarbazide in the presence of triethylamine. The resulting product is then treated with hydrazine hydrate to obtain N-(3-chloro-4-methylphenyl)-2-propionylhydrazinecarbothioamide. The purity of the compound is confirmed using spectroscopic techniques such as NMR and mass spectrometry.
Aplicaciones Científicas De Investigación
N-(3-chloro-4-methylphenyl)-2-propionylhydrazinecarbothioamide has been extensively studied for its potential therapeutic applications. It has been shown to have anti-cancer properties by inhibiting the activity of histone acetyltransferases (HATs), which are enzymes that promote the growth and survival of cancer cells. N-(3-chloro-4-methylphenyl)-2-propionylhydrazinecarbothioamide has also been shown to have anti-inflammatory properties by inhibiting the activity of nuclear factor kappa B (NF-κB), a transcription factor that plays a key role in inflammation. Additionally, N-(3-chloro-4-methylphenyl)-2-propionylhydrazinecarbothioamide has been shown to have anti-viral properties by inhibiting the replication of the hepatitis C virus.
Propiedades
IUPAC Name |
1-(3-chloro-4-methylphenyl)-3-(propanoylamino)thiourea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14ClN3OS/c1-3-10(16)14-15-11(17)13-8-5-4-7(2)9(12)6-8/h4-6H,3H2,1-2H3,(H,14,16)(H2,13,15,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WFISFLZNOYIIKP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)NNC(=S)NC1=CC(=C(C=C1)C)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14ClN3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.77 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-chloro-4-methylphenyl)-2-propanoylhydrazinecarbothioamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-ethyl-7-[2-(4-fluorophenyl)-2-oxoethoxy]-4-methyl-2H-chromen-2-one](/img/structure/B5740856.png)
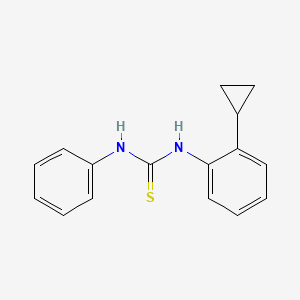

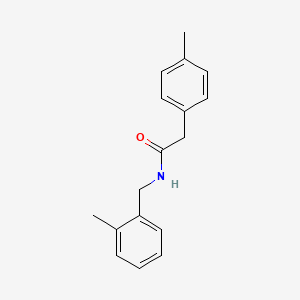

![methyl 3-{[(4-fluorophenyl)sulfonyl]amino}-4-methylbenzoate](/img/structure/B5740898.png)
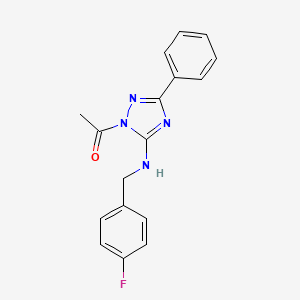
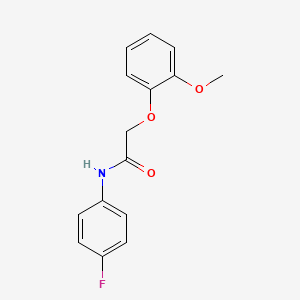

![5-[3-(4-methoxy-2-methylphenyl)propyl]-1,3,4-oxadiazole-2-thiol](/img/structure/B5740934.png)
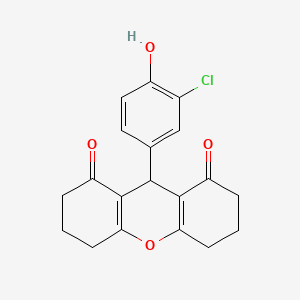
![3-[(4-methylbenzoyl)amino]phenyl 2-furoate](/img/structure/B5740941.png)
![1-(4-chlorobenzyl)-1H-indole-3-carbaldehyde [4-[(2,3-dimethylphenyl)amino]-6-(4-methyl-1-piperidinyl)-1,3,5-triazin-2-yl]hydrazone](/img/structure/B5740953.png)